molecular formula C12H15NO4 B13819638 1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one CAS No. 288401-30-9

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one

Cat. No.: B13819638
CAS No.: 288401-30-9
M. Wt: 237.25 g/mol
InChI Key: NRRFFQMVCJGGJY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. It is also known by its IUPAC name, 1-(2-hydroxy-3-nitro-5-propan-2-ylphenyl)propan-1-one. This compound is characterized by the presence of a hydroxy group, a nitro group, and an isopropyl group attached to a phenyl ring, along with a propanone moiety.

Preparation Methods

The synthesis of 1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one typically involves the nitration of 2-hydroxy-5-isopropylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the meta position relative to the hydroxy group.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides using reagents like thionyl chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine .

Scientific Research Applications

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:

    1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one: This compound has a methyl group instead of an isopropyl group, which affects its physical and chemical properties.

    1-(4-Nitrophenyl)propan-1-one: This compound lacks the hydroxy and isopropyl groups, making it less reactive in certain chemical reactions.

Properties

CAS No.

288401-30-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-hydroxy-3-nitro-5-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C12H15NO4/c1-4-11(14)9-5-8(7(2)3)6-10(12(9)15)13(16)17/h5-7,15H,4H2,1-3H3

InChI Key

NRRFFQMVCJGGJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)C(C)C)[N+](=O)[O-])O

Origin of Product

United States

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